molecular formula C11H14BrNO2 B3012712 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide CAS No. 1970-56-5

2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide

Cat. No.: B3012712
CAS No.: 1970-56-5
M. Wt: 272.142
InChI Key: GEDJDOQCLHECGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide is an organic compound with the molecular formula C10H12BrNO2. It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a bromine atom, a methoxyphenyl group, and a methylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide typically involves the reaction of 4-methoxyaniline with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dichloromethane under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and methoxyphenyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-methoxyphenyl)acetamide
  • 2-Bromo-N-(4-methoxyphenyl)propanamide

Uniqueness

2-Bromo-N-(4-methoxyphenyl)-2-methylpropanamide is unique due to its specific structural features, including the presence of a methyl group on the propanamide moiety. This structural variation can influence its reactivity and biological activity, distinguishing it from similar compounds .

Properties

IUPAC Name

2-bromo-N-(4-methoxyphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,12)10(14)13-8-4-6-9(15-3)7-5-8/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDJDOQCLHECGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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